molecular formula C28H23NO4 B11410759 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11410759
M. Wt: 437.5 g/mol
InChI Key: SREBTOUUFVMBSH-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method involves the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid . This method exhibits good functional group tolerance and allows for the construction of benzofuran derivatives with various substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-ones, while reduction may produce benzofuran-3-yl alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its pharmacological properties and potential as a drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. Benzofuran derivatives are known to interact with neurotransmitter systems, such as dopamine, norepinephrine, and serotonin . This interaction can modulate neurotransmitter release and activity, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific substitution pattern on the benzofuran rings, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C28H23NO4/c1-3-18-10-13-23-22(14-18)20(16-32-23)15-25(30)29-26-21-6-4-5-7-24(21)33-28(26)27(31)19-11-8-17(2)9-12-19/h4-14,16H,3,15H2,1-2H3,(H,29,30)

InChI Key

SREBTOUUFVMBSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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